molecular formula C11H13NO4S B1313594 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 63170-37-6

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No. B1313594
CAS RN: 63170-37-6
M. Wt: 255.29 g/mol
InChI Key: TWGHPFNNZIONQR-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring attached to a carboxylic acid group. The specific structure of interest, while not directly studied in the provided papers, is related to various benzoic acid derivatives and benzo[d]thiazole compounds that have been synthesized and characterized for their potential biological activities and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzo[d]thiazole derivatives and their subsequent functionalization. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized by various spectroscopic methods, including FT-IR, NMR, and UV-Vis, as well as thermal analysis methods like TG/DTA . Another study reported the synthesis of a series of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids, which showed potential as diuretics and analgesics . Additionally, the synthesis of 4H-benzo[1,4]thiazin-3-one derivatives was discussed, highlighting the use of urea-hydrogen peroxide for the introduction of the sulfone group and microwave assistance for intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been determined using single-crystal X-ray diffraction methods and optimized using density functional theory (DFT) calculations . The crystal structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was also determined, providing insights into the geometric parameters of these types of molecules .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The introduction of the sulfone group and the ability to undergo intramolecular cyclization are indicative of the reactive nature of these compounds . The formation of Schiff bases from benzothiazole-imino-benzoic acid ligands and their subsequent reaction with metal ions to form complexes further demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives and related compounds have been characterized using a variety of techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis provide information on vibrational modes, chemical shifts, and electronic transitions . Thermal analysis methods like TG/DTA give insights into the thermal stability and decomposition patterns of these compounds . The antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes suggest potential applications in the treatment of infections .

Scientific Research Applications

Anti-HIV Activity

  • Field : Medicinal Chemistry
  • Application : Thiazinanes and its isomeric forms have been shown to have anti-HIV activity .
  • Results : The results suggest that these compounds could potentially be used as anti-AIDS treatments .

Analgesic Activity

  • Field : Pharmacology
  • Application : Certain derivatives of thiazinanes have shown analgesic (pain-relieving) activity .
  • Results : The results suggest potential use in pain management .

Antibiotic Activity

  • Field : Pharmacology
  • Application : Some thiazinanes derivatives have been used as antibiotics .
  • Results : These compounds have been effective in treating bacterial infections .

Anticoagulant Activity

  • Field : Pharmacology
  • Application : Certain thiazinanes derivatives have been utilized as anticoagulants .
  • Results : These compounds have been effective in preventing blood clots .

Antimicrobial Activity

  • Field : Medicinal Chemistry
  • Application : 1,2-Benzothiazines have been synthesized and evaluated for their antimicrobial activity .
  • Results : Some of the compounds showed activity against Gram-positive bacteria Bacillus subtilis and Staphylococcous aureus .

Anti-AIDS Treatment

  • Field : Medicinal Chemistry
  • Application : 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, a derivative of thiazinanes, has been shown to have anti-HIV activity and is suggested to work as an anti-AIDS treatment .
  • Results : The results suggest potential use in AIDS treatment .

Anti-AIDS Treatment

  • Field : Medicinal Chemistry
  • Application : 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, a derivative of thiazinanes, has been shown to have anti-HIV activity and is suggested to work as an anti-AIDS treatment .
  • Results : The results suggest potential use in AIDS treatment .

properties

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-17(12,15)16/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHPFNNZIONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

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